molecular formula C17H17N3O3S B2378580 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034455-00-8

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2378580
CAS No.: 2034455-00-8
M. Wt: 343.4
InChI Key: OCELJTFYNRBAIA-UHFFFAOYSA-N
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Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.
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Preparation Methods

  • Synthetic routes and reaction conditions:

    • The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic synthesis. The starting materials are often 4-methoxy-6-methyl-2-oxopyridin and benzo[d]thiazole-2-carboxylic acid. The process generally includes the formation of the pyridinone intermediate, followed by the attachment of the benzo[d]thiazole moiety through an amide bond.

  • Industrial production methods:

    • On an industrial scale, the synthesis might be streamlined to improve yield and reduce cost. This involves optimizing reaction conditions like temperature, solvent, and catalysts. Common industrial methods may also employ continuous flow chemistry to enhance production efficiency.

Chemical Reactions Analysis

  • Types of reactions it undergoes:

    • Oxidation and Reduction: This compound can undergo oxidation to introduce new functional groups or reduction to remove specific groups, altering its activity.

    • Substitution: The compound is capable of various substitution reactions, particularly nucleophilic substitutions, due to the presence of active sites on the pyridinone and thiazole rings.

  • Common reagents and conditions used in these reactions:

    • Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    • Reduction: Reagents like sodium borohydride or lithium aluminium hydride.

    • Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

  • Major products formed from these reactions:

    • The reactions yield derivatives of the original compound with different substituents that can significantly alter its chemical and biological properties.

Scientific Research Applications

  • Chemistry:

    • The compound is studied for its potential as a building block in the synthesis of more complex molecules.

  • Biology:

    • It is researched for its biological activities, such as enzyme inhibition or interaction with biological macromolecules.

  • Medicine:

    • The compound is explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

  • Industry:

    • Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

  • Mechanism by which the compound exerts its effects:

    • The compound’s activity is often related to its interaction with specific molecular targets in cells, such as enzymes or receptors.

  • Molecular targets and pathways involved:

    • It may inhibit certain enzymes by binding to their active sites or modulate receptor activity, leading to downstream effects in biochemical pathways.

Comparison with Similar Compounds

  • Examples include 2-aminobenzo[d]thiazole, 4-methoxy-2-methylpyridin-1(2H)-one, and related derivatives.

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Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11-9-12(23-2)10-15(21)20(11)8-7-18-16(22)17-19-13-5-3-4-6-14(13)24-17/h3-6,9-10H,7-8H2,1-2H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCELJTFYNRBAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=NC3=CC=CC=C3S2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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